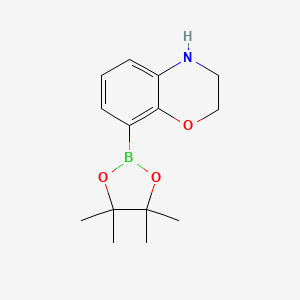

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

Description

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is a boronate ester-functionalized derivative of the 3,4-dihydro-2H-1,4-benzoxazine scaffold. The benzoxazine core consists of a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, fused to a benzene ring.

This compound (purity: 95%, CAS: 2377610-89-2) is structurally tailored for applications in medicinal chemistry and materials science. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is pharmacologically significant, with derivatives exhibiting antihypertensive, antimicrobial, and antithrombotic activities . The boronate group enhances its utility as a synthetic intermediate, enabling precise functionalization for drug discovery .

Properties

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7,16H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZBXUVAGZKKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the borylation of a precursor molecule. One common method is the iridium-catalyzed direct borylation of C-H bonds. This reaction is carried out in the presence of an iridium catalyst and a suitable boron source, such as bis(pinacolato)diboron, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can modify the benzoxazine ring or the boronate ester.

Substitution: The compound can participate in substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using aryl halides and bases.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced benzoxazine derivatives.

Substitution: Aryl-substituted benzoxazine derivatives.

Scientific Research Applications

Organic Synthesis

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows for:

- Borylation Reactions : The compound can be used to introduce boron into organic substrates through various coupling reactions, enhancing the functionality of the resultant compounds.

- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

Table 1: Applications in Organic Synthesis

| Application Type | Description | Example Compounds |

|---|---|---|

| Borylation | Introduction of boron into organic substrates | Various aryl and alkenyl compounds |

| Building Block | Precursor for complex organic molecules | Pharmaceuticals and agrochemicals |

Medicinal Chemistry

The incorporation of the dioxaborolane moiety in medicinal chemistry has shown promising results:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit potent anticancer properties by inhibiting specific cancer cell lines.

- Drug Development : Its ability to form stable complexes with biomolecules makes it an attractive candidate for drug delivery systems.

Case Study: Anticancer Activity

Research published in ACS Applied Materials & Interfaces demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells. The study highlighted the mechanism involving apoptosis induction through mitochondrial pathways .

Materials Science

In materials science, this compound has been explored for its potential in:

- Polymer Chemistry : As a monomer in polymerization processes to create novel materials with enhanced mechanical properties.

- Nanomaterials : Its unique structure aids in the synthesis of nanomaterials with specific electronic or optical properties.

Table 2: Applications in Materials Science

| Application Type | Description | Example Uses |

|---|---|---|

| Polymer Monomer | Used in creating high-performance polymers | Coatings and composites |

| Nanomaterial Synthesis | Formation of nanostructures with tailored properties | Electronics and photonics |

Environmental Applications

The compound's reactivity with various environmental pollutants has led to its exploration in:

- Catalysis : Used as a catalyst in reactions aimed at breaking down environmental contaminants.

Case Study: Catalytic Degradation

A study investigated the use of this compound as a catalyst for degrading organic pollutants in wastewater treatment processes. Results showed significant reduction rates of contaminants under optimized conditions .

Mechanism of Action

The mechanism of action of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzoxazine ring can participate in various chemical reactions, contributing to the compound’s versatility in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Boronate Derivatives

a. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1361110-64-6)

- Structural Difference : Boronate group at the 7-position instead of 7.

- Impact : Positional isomerism affects electronic distribution and steric interactions. The 7-substituted derivative may exhibit altered binding affinities in biological systems or reactivity in cross-coupling reactions.

- Similarity Score : 0.68 (based on structural similarity metrics) .

b. Benzo[d][1,3]dioxol-4-ylboronic Acid (CAS: 361456-68-0)

- Structural Difference : Replaces the benzoxazine core with a 1,3-benzodioxole ring.

- However, the boronic acid group retains utility in Suzuki couplings .

Halogenated and Non-Boronated Benzoxazines

a. 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 154264-95-6)

- Structural Difference : Bromine substituent at the 7-position and methyl group at the 4-position.

- Impact : The bromo group enables cross-coupling (e.g., Buchwald-Hartwig), but the absence of a boronate limits its use in one-step functionalization. Biological activity may vary due to reduced electrophilicity .

b. N-Dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

- Structural Difference : Dichloroacetyl group at the nitrogen instead of boronate.

- Impact: Enhances antimicrobial properties but eliminates boron-dependent reactivity. Synthesized via cyclization of 2-aminophenols and acylation .

Expanded Ring Systems

3,4-Dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,5-benzodioxepin (CAS: 1467057-46-0)

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name (CAS) | Core Structure | Substituent Position | Key Functional Group | Biological Activity |

|---|---|---|---|---|

| 8-(Tetramethyl-dioxaborolanyl)-benzoxazine (2377610-89-2) | Benzoxazine | 8 | Tetramethyl dioxaborolane | Antithrombotic (potential) |

| 7-Bromo-4-methyl-benzoxazine (154264-95-6) | Benzoxazine | 7 (Br), 4 (CH₃) | Bromine | Antimicrobial |

| N-Dichloroacetyl-benzoxazine (e.g., 3a) | Benzoxazine | N-acyl | Dichloroacetyl | Antimicrobial |

| 1,5-Benzodioxepin-boronate (1467057-46-0) | Benzodioxepin | 7 | Tetramethyl dioxaborolane | Synthetic intermediate |

Biological Activity

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 293.964 g/mol. Its structure includes a benzoxazine core modified with a tetramethyl-1,3,2-dioxaborolane moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives of benzoxazine compounds. A notable study evaluated the anticancer activity of several synthesized 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines, including the target compound. The compound exhibited significant cytotoxic effects against multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 7.84 - 16.2 |

| MDA-MB-231 | >40% growth inhibition at 25 µM |

| MIA PaCa-2 | >50% activity at 25 µM |

| U-87 MG | >50% activity at 25 µM |

| NHDF | Not specified |

The compound demonstrated particularly potent activity against the PC-3 prostate cancer cell line with an IC50 value ranging from 7.84 to 16.2 µM .

The mechanism by which these compounds exert their anticancer effects is believed to involve multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. The presence of hydroxyl groups in the structure may facilitate hydrogen bonding interactions with specific targets in cancer cells, enhancing their efficacy. Furthermore, structural modifications such as the introduction of amino groups have shown to improve activity against certain cancer types .

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

- Study on Structure-Activity Relationship (SAR) :

-

In Vivo Studies :

- Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of these compounds in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where a boronic ester reacts with a halogenated benzoxazine precursor. Key steps include:

- Precursor Preparation : Bromination or iodination of the benzoxazine core at the 8-position using N-bromosuccinimide (NBS) or iodine monochloride in acetic acid .

- Coupling Reaction : Reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed mixture of dioxane/water (3:1) at 80–90°C for 12–24 hours .

- Yield Optimization : Use of anhydrous solvents, controlled temperature, and inert atmospheres (N₂/Ar) minimizes side reactions. Catalysts like PdCl₂(dppf) may improve efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) identifies impurities.

- Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., coupling constants for the benzoxazine ring and boronic ester protons). IR spectroscopy verifies B-O (∼1350 cm⁻¹) and C-N (∼1250 cm⁻¹) bonds .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₉BNO₃: 276.1412) .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (Ar) to prevent hydrolysis of the boronic ester. Desiccants (e.g., molecular sieves) in storage containers reduce moisture .

- Stability Monitoring : Regular TLC or NMR analysis detects decomposition (e.g., free boronic acid formation at δ ~8 ppm in ¹H NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents to confirm peak assignments in crowded NMR regions (e.g., overlapping benzoxazine and boronic ester protons) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. For example, crystallize the compound with a diol (e.g., pinacol) to stabilize the boronic ester .

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values to validate structural hypotheses .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) to balance activity and selectivity. Ligands like SPhos enhance coupling efficiency with electron-deficient aryl halides .

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility, while additives like K₂CO₃ neutralize HBr byproducts .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify optimal stopping points and avoid over-coupling .

Q. How does the electronic nature of substituents on the benzoxazine ring influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., –NO₂) at the 6-position to enhance electrophilicity for nucleophilic substitutions.

- Biological Assays : Test cytotoxicity and binding affinity against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare with analogs lacking the boronic ester .

- Computational Docking : Model interactions between the boronic ester and enzyme active sites (e.g., serine proteases) to guide functionalization .

Q. What experimental approaches validate the compound’s role as a synthetic intermediate in complex heterocycle synthesis?

- Methodological Answer :

- Multi-Step Synthesis : Use the boronic ester in sequential reactions (e.g., Suzuki coupling followed by ring-closing metathesis) to construct polycyclic systems .

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹¹B) to track boron transfer in tandem reactions via NMR or mass spectrometry .

- Byproduct Analysis : Identify intermediates (e.g., boroxines) via LC-MS to refine reaction pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

- Methodological Answer :

- Purification : Recrystallize from ethanol/water (1:1) to remove impurities. Compare DSC thermograms of batches .

- Polymorphism Screening : Test crystallization conditions (slow cooling vs. rapid precipitation) to isolate stable polymorphs .

- Literature Benchmarking : Cross-reference with analogs (e.g., 4-(tetramethyldioxaborolan-2-yl)benzonitrile, mp 94–99°C) to contextualize deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.